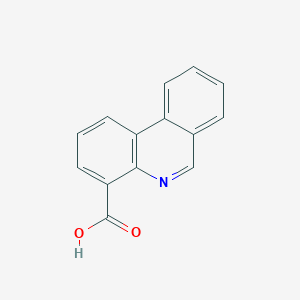
Phenanthridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthridine-4-carboxylic acid (CAS Number: 42156-92-3) belongs to the phenanthridine class of compounds. These molecules exhibit interesting bioactive characteristics, making them valuable in both pharmacology and materials science . The compound’s linear formula is C15H10O2 .
Preparation Methods
Synthetic Routes::
- Phenanthridine-4-carboxylic acid can be synthesized via metal-free cyclization reactions. One such method involves the coupling reaction/cyclization of 2-isocyanobiaryls with various organic compounds .
- In 2014, Wang et al. investigated the synthesis of 6-alkyl phenanthridines under metal-free conditions using tert-butyl peroxybenzoate (TBPB) as the sole oxidant .
- While industrial-scale production methods are not widely documented, research efforts continue to explore efficient synthetic methodologies for phenanthridines.
Chemical Reactions Analysis
Phenanthridine-4-carboxylic acid undergoes various reactions, including:
- Oxidation : It can be oxidized to form derivatives with altered properties.
- Reduction : Reduction reactions modify its structure.
- Substitution : Substituents can be introduced at different positions on the phenanthridine ring.
Common reagents and conditions depend on the specific reaction, but they may involve radical intermediates or metal-free catalysis.
Scientific Research Applications
- Antitumor Properties : Phenanthridines exhibit antitumor activity, making them relevant in cancer research.
- Antiviral and Antibacterial Activity : These compounds have potential therapeutic applications against viruses and bacteria.
- DNA Inhibition : Phenanthridines can interfere with DNA processes.
Mechanism of Action
The exact mechanism by which Phenanthridine-4-carboxylic acid exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.
Comparison with Similar Compounds
While Phenanthridine-4-carboxylic acid is unique in its structure, it shares similarities with other phenanthridine derivatives. Further exploration of related compounds can provide insights into their distinct properties.
Properties
CAS No. |
104728-15-6 |
|---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
phenanthridine-4-carboxylic acid |
InChI |
InChI=1S/C14H9NO2/c16-14(17)12-7-3-6-11-10-5-2-1-4-9(10)8-15-13(11)12/h1-8H,(H,16,17) |
InChI Key |
ZMVAZMYLGJVVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C(=CC=C3)C(=O)O)N=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















